REACTION_CXSMILES
|
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Na+].COC1C=CC(O)=CC=1.[CH:17]([O:19][CH2:20][CH2:21]Cl)=[CH2:18].[OH-].[Na+]>CS(C)=O.O.C(Cl)(Cl)Cl>[C:1]([O:6][CH2:21][CH2:20][O:19][CH:17]=[CH2:18])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:0.1,4.5|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C(=C)OCCCl
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under a nitrogen blanket
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, cold water condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
TEMPERATURE
|
Details
|
During heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then maintained at 80° C. for 20 hr
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction solution was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The mixture was then transferred into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The bottom layer was separated
|
Type
|
WASH
|
Details
|
The chloroform layer was washed thoroughly with deionized (Dl) water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The filtrate was then subjected to rotary evaporation at room temperature
|
Type
|
CUSTOM
|
Details
|
to remove most of the volatile materials
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OCCOC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |